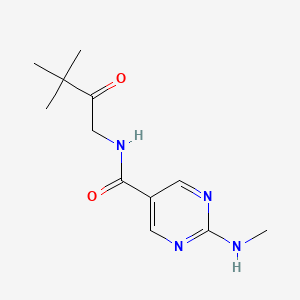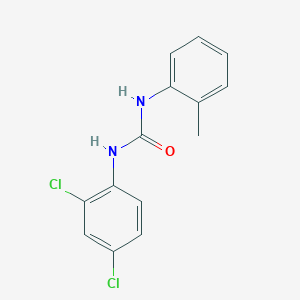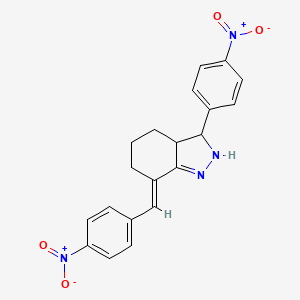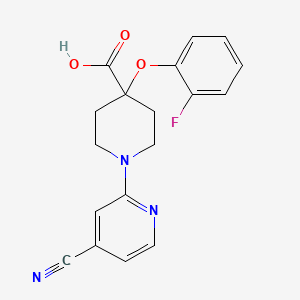![molecular formula C16H21N3O B5293033 N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine](/img/structure/B5293033.png)
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine, also known as OXPHOS Compound I, is a chemical compound that has been studied extensively in scientific research. This compound has been found to have potential applications in the fields of medicine, biochemistry, and pharmacology. The purpose of
作用机制
The mechanism of action of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine Compound I involves the regulation of mitochondrial oxidative phosphorylation (this compound). This compound has been found to activate the this compound complex, which is responsible for the production of ATP, the primary source of energy in the body. By activating the this compound complex, this compound Compound I increases ATP production, leading to increased cellular energy and improved cellular function.
Biochemical and Physiological Effects
This compound Compound I has been found to have various biochemical and physiological effects. This compound has been shown to increase ATP production, improve mitochondrial function, and regulate cellular metabolism. It has also been found to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of various diseases.
实验室实验的优点和局限性
One of the advantages of using N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine Compound I in lab experiments is its ability to regulate cellular metabolism and energy production. This compound can be used to study the effects of mitochondrial dysfunction and energy depletion on cellular function. However, one of the limitations of using this compound Compound I in lab experiments is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to avoid unwanted side effects.
未来方向
There are several future directions for the study of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine Compound I. One potential direction is the development of new therapeutic applications for this compound in the treatment of various diseases. Another direction is the study of the effects of this compound Compound I on cellular metabolism and energy production in different cell types and under different conditions. Additionally, the development of new synthesis methods and purification techniques for this compound Compound I may also be an area of future research.
Conclusion
In conclusion, this compound Compound I is a chemical compound that has been studied extensively in scientific research. This compound has potential applications in the fields of medicine, biochemistry, and pharmacology. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound Compound I have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of this compound and its effects on cellular metabolism and energy production.
合成方法
The synthesis of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine Compound I involves the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine with cyclohexylmethylamine. This reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting product is a white crystalline solid that is purified using various techniques such as recrystallization and chromatography.
科学研究应用
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine Compound I has been studied extensively in scientific research for its potential applications in the fields of medicine, biochemistry, and pharmacology. This compound has been found to have potential therapeutic applications in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. It has also been studied for its role in regulating cellular metabolism and energy production.
属性
IUPAC Name |
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12-6-5-7-13(10-12)16-18-15(20-19-16)11-17-14-8-3-2-4-9-14/h5-7,10,14,17H,2-4,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBRZTCJDFLAKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CNC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-isopropyl-3-methyl-2-(4-{[(2-phenyl-5-pyrimidinyl)methylene]amino}benzylidene)cyclohexanone](/img/structure/B5292969.png)

![2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(1-phenylethyl)acrylamide](/img/structure/B5292979.png)

![3-[(4-iodophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5292986.png)
![N-(2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}ethyl)acetamide](/img/structure/B5292987.png)
![2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5292993.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-6,7-dimethoxy-4H-3,1-benzoxazin-4-one](/img/structure/B5293024.png)

![[2-(4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-morpholinyl)ethyl]amine dihydrochloride](/img/structure/B5293040.png)
![6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5293043.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}cyclobutanecarboxamide](/img/structure/B5293045.png)
